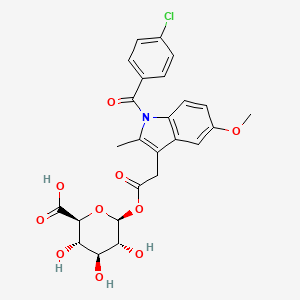![molecular formula C₁₉H₁₄D₄N₂O₃S B1140506 5-[[4-[2-(5-Ethyl-2-pyridinyl)ethoxy-d4]phenyl]methylene]-2,4-thiazolidinedione CAS No. 1217211-89-6](/img/no-structure.png)
5-[[4-[2-(5-Ethyl-2-pyridinyl)ethoxy-d4]phenyl]methylene]-2,4-thiazolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[[4-[2-(5-Ethyl-2-pyridinyl)ethoxy-d4]phenyl]methylene]-2,4-thiazolidinedione, also known as 5-EETD, is a synthetic molecule that has potential applications in scientific research and laboratory experiments. It is a small molecule that is composed of a five-membered ring with a thiazolidinedione group and an ether group. The molecule is a derivative of the natural compound 5-hydroxyeicosatetraenoic acid (5-HETE), which is a product of the lipoxygenase pathway. 5-EETD has been studied for its potential to serve as a molecular probe for the investigation of cellular processes, as well as its potential applications in drug development.
Mecanismo De Acción
The mechanism of action of 5-[[4-[2-(5-Ethyl-2-pyridinyl)ethoxy-d4]phenyl]methylene]-2,4-thiazolidinedione is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase and lipoxygenase. It has also been shown to modulate the activity of certain cell cycle regulators, such as p53 and Bcl-2, which may affect cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-[[4-[2-(5-Ethyl-2-pyridinyl)ethoxy-d4]phenyl]methylene]-2,4-thiazolidinedione have not been extensively studied. However, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase. It has also been shown to modulate the activity of certain cell cycle regulators, such as p53 and Bcl-2, which may affect cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-[[4-[2-(5-Ethyl-2-pyridinyl)ethoxy-d4]phenyl]methylene]-2,4-thiazolidinedione in laboratory experiments include its small size, low cost, and easy availability. Additionally, it has been shown to be stable in a variety of conditions, including pH, temperature, and light. The limitations of using 5-[[4-[2-(5-Ethyl-2-pyridinyl)ethoxy-d4]phenyl]methylene]-2,4-thiazolidinedione in laboratory experiments include its potential toxicity, as it has been shown to be toxic to certain cell types. Additionally, its mechanism of action is not fully understood, so the effects of its use may be unpredictable.
Direcciones Futuras
For research on 5-[[4-[2-(5-Ethyl-2-pyridinyl)ethoxy-d4]phenyl]methylene]-2,4-thiazolidinedione include further investigation of its mechanism of action, as well as its potential applications in drug development. Additionally, further research is needed to investigate the potential toxicity of 5-[[4-[2-(5-Ethyl-2-pyridinyl)ethoxy-d4]phenyl]methylene]-2,4-thiazolidinedione, as well as its potential to modulate the activity of certain cell cycle regulators. Additionally, further research is needed to investigate the potential therapeutic applications of 5-[[4-[2-(5-Ethyl-2-pyridinyl)ethoxy-d4]phenyl]methylene]-2,4-thiazolidinedione, as well as its potential to be used as a molecular probe for the investigation of various cellular processes.
Métodos De Síntesis
5-[[4-[2-(5-Ethyl-2-pyridinyl)ethoxy-d4]phenyl]methylene]-2,4-thiazolidinedione can be synthesized using a variety of methods, including the reaction of 5-HETE with an alkyl halide in the presence of a base, such as sodium hydroxide or potassium hydroxide. Another method involves the reaction of 5-HETE with an alkyl halide in the presence of an acid, such as sulfuric acid or hydrochloric acid. The reaction of 5-HETE with a sulfonyl chloride in the presence of a base is also a possible synthesis method.
Aplicaciones Científicas De Investigación
5-[[4-[2-(5-Ethyl-2-pyridinyl)ethoxy-d4]phenyl]methylene]-2,4-thiazolidinedione has been studied for its potential applications in scientific research. It has been used as a molecular probe to investigate various cellular processes, such as signal transduction, gene expression, and cell death. 5-[[4-[2-(5-Ethyl-2-pyridinyl)ethoxy-d4]phenyl]methylene]-2,4-thiazolidinedione has also been used in drug development, as it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase. It has also been used to study the effects of cell cycle regulators, such as p53 and Bcl-2, on cell death.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-[[4-[2-(5-Ethyl-2-pyridinyl)ethoxy-d4]phenyl]methylene]-2,4-thiazolidinedione' involves the reaction of 5-ethyl-2-pyridinol with 4-bromo-2-(2-hydroxyethoxy)benzaldehyde, followed by the reaction of the resulting product with 2,4-thiazolidinedione.", "Starting Materials": [ "5-ethyl-2-pyridinol", "4-bromo-2-(2-hydroxyethoxy)benzaldehyde", "2,4-thiazolidinedione" ], "Reaction": [ "Step 1: 5-ethyl-2-pyridinol is reacted with 4-bromo-2-(2-hydroxyethoxy)benzaldehyde in the presence of a base such as potassium carbonate to form the intermediate product 4-(2-(5-ethyl-2-pyridinyloxy)ethoxy)benzaldehyde.", "Step 2: The intermediate product is then reacted with 2,4-thiazolidinedione in the presence of a catalyst such as piperidine to form the final product '5-[[4-[2-(5-Ethyl-2-pyridinyl)ethoxy-d4]phenyl]methylene]-2,4-thiazolidinedione'." ] } | |
Número CAS |
1217211-89-6 |
Fórmula molecular |
C₁₉H₁₄D₄N₂O₃S |
Peso molecular |
358.45 |
Sinónimos |
5-[4-[2-(5-Ethylpyridin-2-yl)ethoxy-d4]benzylidene]thiazolidine-2,4-dione; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



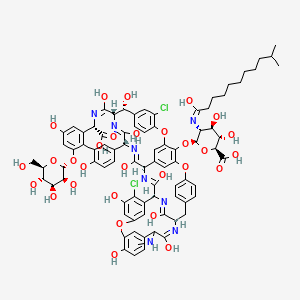


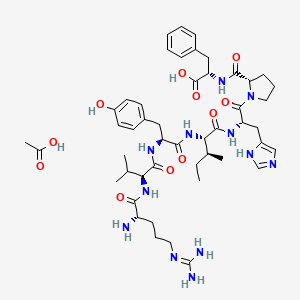


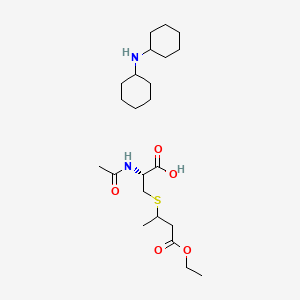
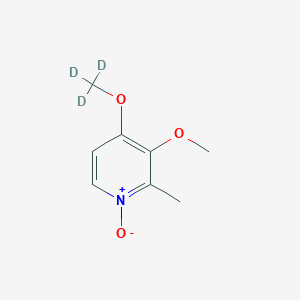
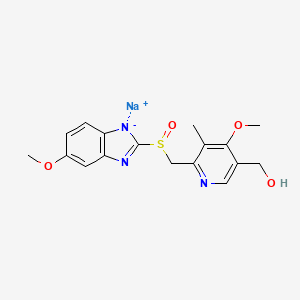

![(Z)-2-Cyano-3-hydroxy-N-[2,3,5,6-tetradeuterio-4-(trifluoromethyl)phenyl]but-2-enamide](/img/structure/B1140442.png)
